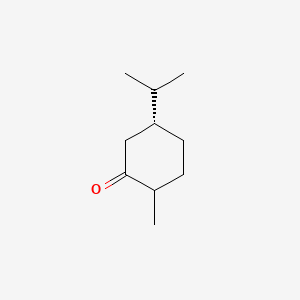
3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol is an organic compound with the molecular formula C18H22O2 It is a biphenyl derivative characterized by the presence of two hydroxyl groups at the 4 and 4’ positions, along with ethyl and methyl groups at the 3,3’ and 5,5’ positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives with substituents at the desired positions.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced analytical techniques, such as NMR and mass spectrometry, helps in monitoring the reaction progress and confirming the product’s identity.
化学反应分析
Types of Reactions
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced biphenyl derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学研究应用
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, while the ethyl and methyl groups influence the compound’s hydrophobicity and overall conformation. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
相似化合物的比较
Similar Compounds
3,3’-Dimethyl-4,4’-biphenyldiol: Lacks the ethyl groups, leading to different reactivity and properties.
3,3’-Diethyl-4,4’-biphenyldiol: Similar structure but without the methyl groups.
5,5’-Dimethyl-4,4’-biphenyldiol: Lacks the ethyl groups, affecting its chemical behavior.
Uniqueness
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol is unique due to the combination of ethyl and methyl groups at specific positions, which imparts distinct steric and electronic properties. These features make it valuable for specific applications in research and industry, where tailored reactivity and interactions are required.
属性
CAS 编号 |
13395-83-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
2-ethyl-4-(3-ethyl-4-hydroxy-5-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-5-13-9-15(7-11(3)17(13)19)16-8-12(4)18(20)14(6-2)10-16/h7-10,19-20H,5-6H2,1-4H3 |
InChI 键 |
FQTGSRYJCXLDLW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


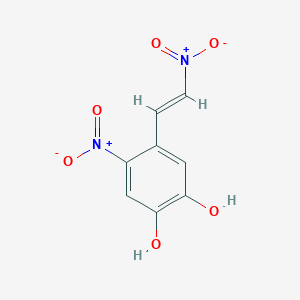

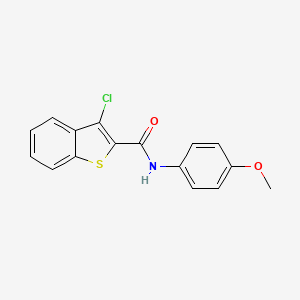
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
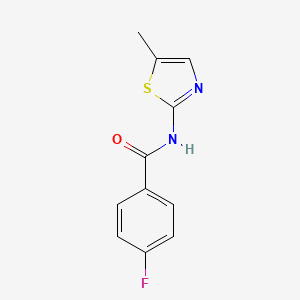
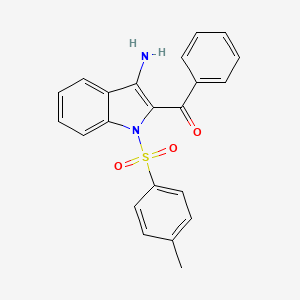



![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
